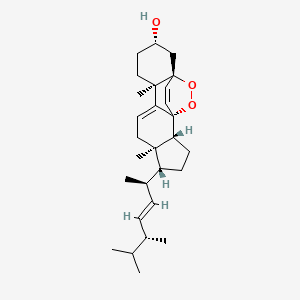
Octylsilane
Descripción general
Descripción
Octylsilane, also known as octyltrimethoxysilane, is an organosilicon compound with the chemical formula C11H26O3Si. It is a member of the alkylsilane family, characterized by an octyl group attached to a silicon atom through a carbon-silicon bond. This compound is widely used in various industrial and scientific applications due to its hydrophobic properties and ability to form stable bonds with inorganic substrates.
Aplicaciones Científicas De Investigación
Octylsilane has a wide range of applications in scientific research, including:
Chemistry: Used as a surface modifier to impart hydrophobic properties to materials such as glass, ceramics, and metals.
Biology: Employed in the preparation of bio-compatible coatings for medical devices and implants.
Medicine: Utilized in drug delivery systems to enhance the stability and bioavailability of pharmaceuticals.
Industry: Applied in the production of water-repellent coatings, adhesives, and sealants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Octylsilane is typically synthesized through the hydrosilylation of octene with trimethoxysilane. This reaction is catalyzed by platinum-based catalysts, such as Speier’s or Karstedt’s catalysts, under controlled conditions. The reaction proceeds as follows: [ \text{C8H16} + \text{Si(OCH3)3H} \xrightarrow{\text{Pt catalyst}} \text{C8H17Si(OCH3)3} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydrosilylation processes. The reaction is carried out in reactors equipped with efficient mixing and temperature control systems to ensure high yield and purity. The use of platinum-based catalysts is common, although research is ongoing to develop more cost-effective and environmentally friendly alternatives.
Análisis De Reacciones Químicas
Types of Reactions: Octylsilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form octylsilanol and methanol. [ \text{C8H17Si(OCH3)3} + 3\text{H2O} \rightarrow \text{C8H17Si(OH)3} + 3\text{CH3OH} ]
Condensation: The hydrolyzed product can further condense to form siloxane bonds, leading to the formation of polymeric structures. [ 2\text{C8H17Si(OH)3} \rightarrow \text{(C8H17SiO)2O} + 3\text{H2O} ]
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalyzed by acids or bases, often at elevated temperatures.
Major Products:
Hydrolysis: Octylsilanol and methanol.
Condensation: Polymeric siloxanes with varying degrees of cross-linking.
Mecanismo De Acción
The primary mechanism by which octylsilane exerts its effects is through the formation of stable covalent bonds with inorganic substrates. The silicon atom in this compound has a high affinity for oxygen, allowing it to react with hydroxyl groups on the surface of materials. This reaction forms a siloxane bond, which is highly stable and resistant to environmental degradation. The hydrophobic octyl group further enhances the water-repellent properties of the treated surface.
Comparación Con Compuestos Similares
Octadecylsilane (C18): Similar to octylsilane but with a longer carbon chain, leading to increased hydrophobicity and retention in chromatographic applications.
Hexadecylsilane (C16): Another long-chain alkylsilane with properties intermediate between this compound and octadecylsilane.
Trimethylsilane (C3): A shorter-chain silane with lower hydrophobicity and different reactivity.
Uniqueness of this compound: this compound strikes a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications. Its moderate chain length allows for effective surface modification without the excessive retention seen with longer-chain silanes. This makes this compound a versatile and valuable compound in both research and industrial settings.
Propiedades
InChI |
InChI=1S/C8H17Si/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBKQPVRPCGRAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883600 | |
| Record name | Silane, octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871-92-1 | |
| Record name | Octylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, octyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, octyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.652 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[(1S,3Z,5R)-3-[(2E)-2-[(3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-acetyloxy-4-methylidenecyclohexyl] acetate](/img/structure/B1236021.png)




![4-amino-5-[(E)-2-bromovinyl]-1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one](/img/structure/B1236030.png)

